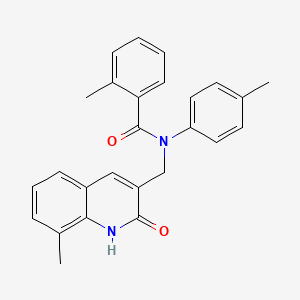
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide, also known as Clioquinol, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1930s and has since been used in various fields of research, including neuroscience, cancer, and infectious diseases.
作用机制
The exact mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is not fully understood. It is believed to work by chelating metal ions such as copper and zinc, which are essential for the growth and survival of microorganisms. By chelating these metal ions, this compound disrupts the normal functioning of these microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, this compound has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. In addition, this compound has been extensively studied, and its properties and potential therapeutic applications are well understood.
One limitation of this compound is its potential toxicity. It has been shown to have neurotoxic and hepatotoxic effects in some animal studies. In addition, this compound has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
未来方向
There are a number of potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide. One area of interest is the use of this compound in the treatment of infectious diseases. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new treatments for these diseases.
Another area of interest is the use of this compound in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's and Parkinson's.
Finally, there is potential for the development of new derivatives of this compound with improved properties and reduced toxicity. By modifying the structure of this compound, it may be possible to develop compounds with enhanced therapeutic potential and reduced toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiviral properties, as well as neuroprotective properties. While there are limitations to its use, this compound remains a promising candidate for the development of new treatments for infectious and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is synthesized by the reaction of 8-hydroxyquinoline with p-toluidine in the presence of acetic anhydride. The resulting compound is then reacted with 2-methylbenzoyl chloride to form the final product. The synthesis of this compound is relatively straightforward and can be performed on a large scale.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the treatment of infectious diseases. In addition, this compound has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-11-13-22(14-12-17)28(26(30)23-10-5-4-7-18(23)2)16-21-15-20-9-6-8-19(3)24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXWMRGFKNYZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711963.png)
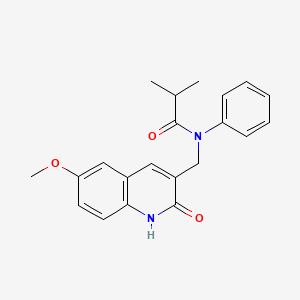


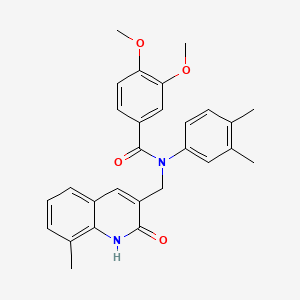
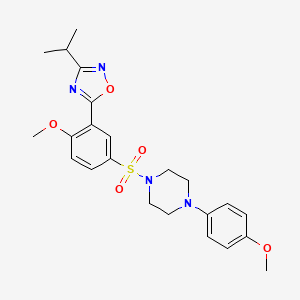
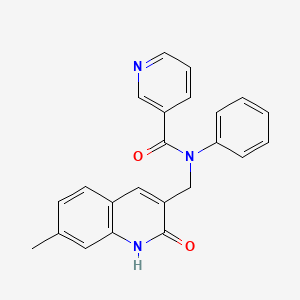
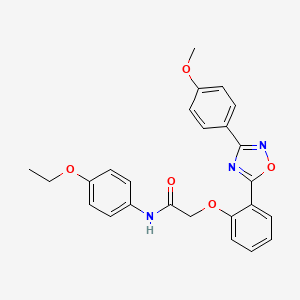
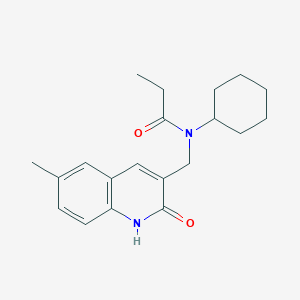
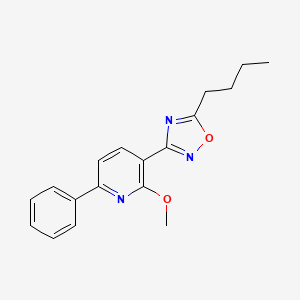
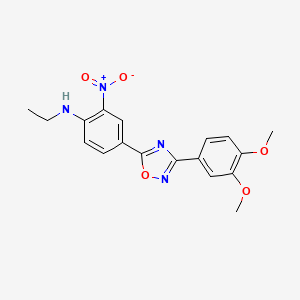

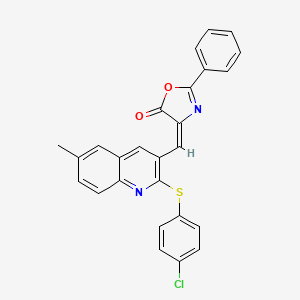
![6-(4-methylpiperidine-1-carbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7712050.png)